molecular formula C20H26N4O2S B6579719 N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1049567-74-9

N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Numéro de catalogue: B6579719
Numéro CAS: 1049567-74-9
Poids moléculaire: 386.5 g/mol
Clé InChI: BIZYJROTBZUFAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[3-(4-Phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound featuring an ethanediamide core with two distinct substituents:

  • N'-[3-(4-phenylpiperazin-1-yl)propyl]: A phenylpiperazine moiety linked via a three-carbon chain, commonly associated with neurotransmitter receptor interactions (e.g., serotonin, dopamine, NMDA receptors) .

While direct pharmacological data for this compound is unavailable, its structural motifs suggest possible applications in central nervous system (CNS) modulation or receptor-targeted therapies. Piperazine derivatives are well-documented in antipsychotics and antidepressants, while thiophene rings are employed to optimize pharmacokinetic properties .

Propriétés

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c25-19(20(26)22-16-18-8-4-15-27-18)21-9-5-10-23-11-13-24(14-12-23)17-6-2-1-3-7-17/h1-4,6-8,15H,5,9-14,16H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZYJROTBZUFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula for N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide is C19H25N3OSC_{19}H_{25}N_{3}OS with a molecular weight of 343.5 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.

PropertyValue
Molecular FormulaC₁₉H₂₅N₃OS
Molecular Weight343.5 g/mol
IUPAC NameN'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Synthesis

The synthesis of this compound typically involves multiple steps, starting from the preparation of the piperazine intermediate. The following steps outline a common synthetic route:

  • Formation of the Piperazine Intermediate : The synthesis begins with the reaction of phenylhydrazine with ethylene glycol to form 4-phenylpiperazine.
  • Alkylation : The piperazine intermediate is alkylated using 3-bromopropylamine.
  • Final Reaction : The resulting amine is reacted with thiophene derivatives to yield the target compound.

The biological activity of N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been studied for its potential effects on:

  • Dopaminergic Activity : Compounds containing piperazine moieties often exhibit dopaminergic activity, which may be beneficial in treating neurological disorders.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related piperazine derivatives against various viruses, including HIV and HSV. For instance, derivatives have shown moderate protection against Coxsackievirus B (CVB) and Herpes Simplex Virus (HSV), indicating a promising avenue for further research into their antiviral capabilities .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that piperazine derivatives are effective against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger. These findings suggest potential applications in treating infections caused by resistant strains .

Case Studies

  • Antiviral Screening : A study screened various piperazine derivatives for antiviral activity, revealing that certain structural modifications enhanced efficacy against HIV and other viruses. The study found that compounds with specific substitutions on the piperazine ring exhibited increased potency .
  • Antimicrobial Evaluation : Another study assessed the antibacterial effects of piperazine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibition at varying concentrations .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

Ethanediamide derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Entry 2966 (N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide)
  • Substituents: N-[(2,4-dimethoxyphenyl)methyl]: Methoxy groups enhance solubility but may reduce blood-brain barrier penetration.
  • Application : Designated as a flavoring agent, highlighting the role of substituents in directing functionality .
Target Compound
  • Differentiation : The thiophene and phenylpiperazine groups prioritize lipophilicity and CNS targeting over flavoring applications.

Piperazine-Containing Analogues

Entry 499208-92-3 (2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide)
  • Thiophen-2-ylmethylideneamino: Similar thiophene motif as the target compound.
  • Implications : Chlorine substitution may improve affinity but introduce toxicity risks .
Target Compound

NMDA Receptor Antagonists

CPP (3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid)
  • Structure : Phosphonic acid group and rigid piperazine backbone.
  • Activity : Competitive NMDA receptor antagonist (IC₅₀ = 8 μM in striatal slices; ED₅₀ = 1.5–1.9 mg/kg in mice) .
  • Comparison : The target compound lacks a phosphonic acid group, suggesting distinct binding mechanisms. However, the phenylpiperazine moiety may facilitate partial NMDA receptor modulation.

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Activity/Application Reference
Target Compound Ethanediamide Thiophen-2-ylmethyl; 3-(4-phenylpiperazin-1-yl)propyl CNS modulation (hypothesized)
Entry 2966 () Ethanediamide 2,4-Dimethoxyphenylmethyl; 2-(2-pyridinyl)ethyl Flavoring agent
Entry 499208-92-3 () Acetamide 4-(4-Chlorophenyl)methylpiperazine; (E)-thiophen-2-ylmethylideneamino Receptor binding (chlorine-enhanced)
CPP () Phosphonic acid Carboxypiperazinylpropyl NMDA receptor antagonist

Research Findings and Implications

  • Thiophene vs. Pyridine/Furan : Thiophene in the target compound may confer greater metabolic stability compared to pyridine (Entry 2966) or furan (Entry 361165-35-7) .
  • Phenylpiperazine Linkers : The three-carbon chain in the target compound could enhance flexibility for receptor interactions compared to shorter linkers in analogs.
  • Dose-Effect Considerations : Methods like Litchfield and Wilcoxon’s graphical analysis () could be applied to future studies to determine ED₅₀ and slope parameters .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.